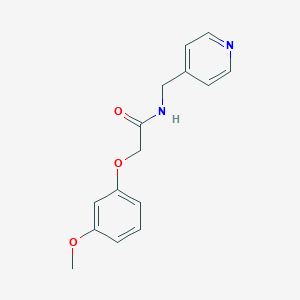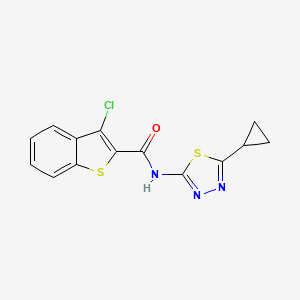
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. MPAA is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer. In
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in disease development. However, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in different disease models. Finally, the potential use of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other drugs or therapies should be explored to determine its efficacy and safety.
Métodos De Síntesis
The synthesis of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide can be achieved through a multistep process that involves the reaction of 3-methoxyphenol with 4-pyridinemethanol to form the intermediate 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. This intermediate is then reacted with acetic anhydride to form 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. The overall yield of this process is around 45%.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. As a PTP1B inhibitor, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-3-2-4-14(9-13)20-11-15(18)17-10-12-5-7-16-8-6-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFWHRQQRHHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)



![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)